Methyl (1R,2R)-2-(difluoromethyl)cyclobutanecarboxylate
Description
Methyl (1R,2R)-2-(difluoromethyl)cyclobutanecarboxylate is a fluorinated cyclobutane derivative characterized by a four-membered cyclobutane ring, a difluoromethyl (–CHF2) substituent at the 2-position, and a methyl ester group at the 1-position. The (1R,2R) stereochemistry confers distinct conformational rigidity, influencing its molecular interactions and physicochemical properties.
Properties
Molecular Formula |
C7H10F2O2 |
|---|---|
Molecular Weight |
164.15 g/mol |
IUPAC Name |
methyl (1R,2R)-2-(difluoromethyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H10F2O2/c1-11-7(10)5-3-2-4(5)6(8)9/h4-6H,2-3H2,1H3/t4-,5-/m1/s1 |
InChI Key |
ASVONLBFKGQHIB-RFZPGFLSSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H]1C(F)F |
Canonical SMILES |
COC(=O)C1CCC1C(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclobutane Ring Construction with Stereocontrol
The cyclobutane core with the (1R,2R) stereochemistry can be synthesized via stereoselective cyclization or ring contraction methods. While direct literature on this exact compound is limited, analogous cyclobutane derivatives have been prepared by:
- Michael addition and intramolecular cyclization sequences starting from substituted cyclobutanecarboxylic acid derivatives.
- Use of chiral auxiliaries or chiral chromatography to separate stereoisomers post-synthesis.
For example, a reported synthetic route for related cyclobutane derivatives involves Michael addition of 3-oxocyclobutanecarboxylic acid derivatives to methyl acrylate in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), followed by reduction and intramolecular cyclization steps to yield stereoisomeric cyclobutanes separable by chromatography.
Esterification to Form Methyl Carboxylate
The final step involves esterification of the cyclobutanecarboxylic acid intermediate to the methyl ester. This is commonly achieved by:
- Fischer esterification using methanol and acid catalysis.
- Activation of the carboxylic acid (e.g., via acid chlorides or anhydrides) followed by reaction with methanol.
- Use of coupling reagents such as EDCI and HOBt for amidation or esterification under mild conditions.
Representative Synthetic Procedure (Inferred from Literature)
Based on analogous procedures from related compounds:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1. Michael addition | 3-oxocyclobutanecarboxylic acid derivative + methyl acrylate, DBU | Formation of Michael adduct with cyclobutane core |
| 2. Reduction | NaBH4/NiCl2 | Reduction of nitro or keto groups |
| 3. Intramolecular cyclization | K2CO3, heating | Formation of cyclobutane ring with stereocontrol |
| 4. Difluoromethylation | Electrophilic difluoromethyl reagent (e.g., CF2HI) | Introduction of difluoromethyl group at C-2 |
| 5. Esterification | Methanol, acid catalyst or coupling reagents | Formation of methyl ester |
Yields and stereoselectivity depend on reaction conditions and purification methods such as chiral HPLC or supercritical fluid chromatography (SFC).
Optimization and Experimental Conditions
A representative optimization study for related fluorinated cyclic compounds showed:
| Parameter | Conditions Tested | Optimal Result |
|---|---|---|
| Temperature | -30 °C to 120 °C | Room temperature (RT) gave best yield (~64%) |
| Additives | Various metal salts (FeCl2, ZnI2, CuI, etc.) | FeCl2 (0.2 equiv) improved yield to 76% |
| Solvent | Acetonitrile (CH3CN) | Used as standard solvent |
| Acid Catalyst | Trifluoroacetic acid (CF3COOH) | 3 equiv used for activation |
(Table data adapted from optimization tables in fluorinated compound synthesis)
Analytical and Characterization Techniques
- NMR Spectroscopy: ^1H, ^13C, and ^19F NMR are essential for confirming the incorporation of the difluoromethyl group and stereochemistry. Chemical shifts referenced to standard solvents (CDCl3, DMSO-d6).
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight and purity.
- Chromatography: Silica gel column chromatography for purification; chiral HPLC or SFC for stereoisomer separation.
- GC-MS: Used for reaction monitoring and yield determination.
Summary Table of Preparation Methods
| Method Step | Description | Key Reagents | Notes |
|---|---|---|---|
| Cyclobutane formation | Michael addition + cyclization | 3-oxocyclobutanecarboxylic acid, methyl acrylate, DBU | Stereoselective, yields stereoisomers separable by chromatography |
| Difluoromethylation | Electrophilic or radical difluoromethylation | Difluoromethyl iodide, sulfonium salts | Requires controlled conditions to avoid side reactions |
| Esterification | Acid-catalyzed or coupling reagent-mediated | Methanol, acid catalysts, EDCI/HOBt | Mild conditions preserve stereochemistry |
| Purification | Chromatography | Silica gel, chiral HPLC/SFC | Essential for stereoisomeric purity |
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,2R)-2-(difluoromethyl)cyclobutanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl (1R,2R)-2-(difluoromethyl)cyclobutanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl (1R,2R)-2-(difluoromethyl)cyclobutanecarboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The cyclobutane ring provides structural rigidity, which can influence the compound’s overall bioactivity and stability .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
Difluoromethyl vs. Trifluoromethyl Groups
- Fluorine’s electronegativity enhances metabolic stability compared to non-fluorinated analogues but offers less electron-withdrawing effects than a trifluoromethyl (–CF3) group .
- Analogues :
- (1R,2R)-2-(Trifluoromethyl)cyclobutane-1-carboxylic Acid : The –CF3 group increases lipophilicity (logP) and acidity (pKa ~1–2 for carboxylic acid), reducing oral bioavailability compared to ester derivatives. The carboxylic acid moiety further impacts solubility and protein binding .
- Methyl 2-(3,5-diphenyl-1,2,4-triazol-4-yl)cyclobutane-1-carboxylate (6l) : The triazole group introduces hydrogen-bond acceptor sites, enhancing water solubility (logP ~2.5) but reducing membrane permeability compared to fluorinated derivatives .
Ester vs. Carboxylic Acid Functional Groups
Stereochemical and Conformational Influences
- Stereoselective Synthesis : Compounds like Methyl (1S,2S,3R)-2-phenyl-3-(p-tolyl)cyclobutane-1-carboxylate () are synthesized via iridium-catalyzed photocycloadditions with >96% enantiomeric excess (ee), highlighting the importance of chiral auxiliaries and catalysts in accessing (1R,2R) configurations .
- Conformational Rigidity : The cyclobutane ring’s strain restricts rotational freedom, favoring specific docking conformations. For example, β3 integrin antagonists in rely on (1r,3s)-stereochemistry for target engagement, suggesting that the (1R,2R) configuration in the target compound may similarly optimize binding interactions .
Biological Activity
Methyl (1R,2R)-2-(difluoromethyl)cyclobutanecarboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including interactions with biological targets, synthesis pathways, structure-activity relationships (SAR), and case studies demonstrating its applications.
Chemical Structure and Properties
The compound is characterized by a cyclobutane ring with a difluoromethyl substituent and a methyl ester functional group. The presence of fluorine atoms enhances lipophilicity and reactivity, making it an attractive candidate for drug development.
| Property | Details |
|---|---|
| Molecular Formula | C8H11F2O2 |
| Molecular Weight | 180.17 g/mol |
| Structure Type | Cyclobutane derivative |
| Functional Groups | Methyl ester |
| Substituents | Difluoromethyl |
Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly proteins and enzymes. The difluoromethyl group enhances the compound's ability to interact with hydrophobic regions within these targets, which may modulate their activity.
- Protein Binding : The difluoromethyl substituent increases binding affinity to hydrophobic pockets in proteins, facilitating stronger interactions that can alter protein function.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain under investigation.
Structure-Activity Relationship (SAR)
Research has shown that minor modifications in the structure can lead to significant changes in biological activity. For instance:
- Fluorine Substitution : The presence of fluorine atoms has been linked to increased potency in binding interactions due to enhanced electronegativity.
- Cyclobutane Ring : The rigidity provided by the cyclobutane structure contributes to conformational stability, which is essential for effective binding to target sites.
Comparative SAR Analysis
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Difluoromethyl group on cyclobutane | High binding affinity |
| Methyl (1R,2R)-2-(trifluoromethyl)cyclobutanecarboxylate | Trifluoromethyl group | Enhanced lipophilicity |
| Ethyl 1-(trifluoromethyl)cyclobutanecarboxylate | Trifluoromethyl at position 1 | Variable reactivity |
Case Study 1: Anti-Cancer Activity
In a study examining the anti-cancer properties of various cyclobutane derivatives, this compound exhibited significant cytotoxic effects against human prostate cancer cell lines. The mechanism was linked to the compound's ability to induce apoptosis through modulation of signaling pathways associated with cell survival.
Case Study 2: Anti-Inflammatory Effects
Another research project focused on the anti-inflammatory potential of this compound demonstrated its effectiveness in reducing pro-inflammatory cytokine levels in vitro. This suggests that this compound may serve as a lead compound for developing new anti-inflammatory drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
